molecular formula C9H9ClINO2 B13147275 Ethyl 2-amino-4-chloro-5-iodobenzoate

Ethyl 2-amino-4-chloro-5-iodobenzoate

Cat. No.: B13147275
M. Wt: 325.53 g/mol
InChI Key: OWAMUNGOAALBJD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chloro-5-iodobenzoate is an organic compound with the molecular formula C9H9ClINO2. It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a chlorine atom, and an iodine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-chloro-5-iodobenzoate typically involves multiple steps. One common method starts with the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom. The final step involves esterification to obtain the ethyl ester .

    Iodination: Methyl anthranilate is reacted with an iodine compound to form ethyl 2-amino-5-iodobenzoate.

    Sandmeyer Reaction: The iodinated product undergoes a Sandmeyer reaction to introduce the chlorine atom, forming this compound.

    Esterification: The final product is obtained by esterifying the intermediate compound with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. Key steps include maintaining precise temperature control, using high-purity reagents, and employing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-chloro-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzoates depending on the substituent introduced.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of 2-amino-4-chloro-5-iodobenzoic acid.

Scientific Research Applications

Ethyl 2-amino-4-chloro-5-iodobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine and iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H9ClINO2

Molecular Weight

325.53 g/mol

IUPAC Name

ethyl 2-amino-4-chloro-5-iodobenzoate

InChI

InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3

InChI Key

OWAMUNGOAALBJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)Cl)I

Origin of Product

United States

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